molecular formula C10H13ClN2O B2813594 3-(1-Amino-3-hydroxypropyl)benzonitrile;hydrochloride CAS No. 1379887-93-0

3-(1-Amino-3-hydroxypropyl)benzonitrile;hydrochloride

Cat. No.: B2813594
CAS No.: 1379887-93-0
M. Wt: 212.68
InChI Key: KRKROQWQUYOGGI-UHFFFAOYSA-N
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Description

3-(1-Amino-3-hydroxypropyl)benzonitrile;hydrochloride is a chemical compound with the molecular formula C10H12N2O·HCl. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable substance in both academic and industrial settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Amino-3-hydroxypropyl)benzonitrile;hydrochloride typically involves the reaction of 3-bromobenzonitrile with 3-aminopropanol under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

3-(1-Amino-3-hydroxypropyl)benzonitrile;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1-Amino-3-hydroxypropyl)benzonitrile;hydrochloride is widely used in scientific research due to its versatile applications:

Mechanism of Action

The mechanism of action of 3-(1-Amino-3-hydroxypropyl)benzonitrile;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Amino-3-hydroxypropyl)benzonitrile;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in applications where precise control of chemical reactions is required .

Properties

IUPAC Name

3-(1-amino-3-hydroxypropyl)benzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.ClH/c11-7-8-2-1-3-9(6-8)10(12)4-5-13;/h1-3,6,10,13H,4-5,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKROQWQUYOGGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(CCO)N)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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